

Ciclesonide-d7: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: Ciclesonide-d7

Cat. No.: B565120

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An in-depth overview of **Ciclesonide-d7**, its physicochemical properties, its application as an internal standard in pharmacokinetic studies of ciclesonide, and the underlying mechanism of action of its non-deuterated analogue.

This technical guide provides researchers, scientists, and drug development professionals with essential information regarding **Ciclesonide-d7**, a deuterated isotopologue of the corticosteroid ciclesonide. This document covers its fundamental properties, a detailed experimental protocol for its use in bioanalytical assays, and insights into the molecular pathways influenced by ciclesonide.

Core Physicochemical Data and Applications

Ciclesonide-d7 serves as an indispensable internal standard for the accurate quantification of ciclesonide in complex biological matrices through mass spectrometry.^[1] Its near-identical chemical and physical properties to ciclesonide, with the key difference being a higher mass due to deuterium enrichment, ensure it co-elutes and experiences similar ionization effects, thereby correcting for variability during sample preparation and analysis.^[2]

Below is a summary of the key quantitative data for **Ciclesonide-d7**:

Parameter	Value	Reference(s)
CAS Number	1225382-70-6	[3]
Molecular Formula	C ₃₂ H ₃₇ D ₇ O ₇	[3]
Molecular Weight	547.73 g/mol	[3]
Purity	≥99% deuterated forms (d ₁ -d ₇)	

Experimental Protocol: Quantification of Ciclesonide in Human Plasma using LC-MS/MS

This section details a representative experimental protocol for the determination of ciclesonide and its active metabolite, desisobutryl-ciclesonide (des-CIC), in human plasma using **Ciclesonide-d7** as an internal standard. This method is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) procedures.

Materials and Reagents

- Ciclesonide and desisobutryl-ciclesonide analytical standards
- **Ciclesonide-d7** (internal standard)
- Human plasma (with anticoagulant)
- Methanol (HPLC grade)
- Methyl tert-butyl ether or 1-chlorobutane (for liquid-liquid extraction)
- Formic acid (0.1% solution in water)
- Water (deionized or Milli-Q)

Sample Preparation (Liquid-Liquid Extraction)

- Thaw plasma samples at room temperature.
- To 500 µL of plasma, add the internal standard solution (**Ciclesonide-d7**).

- Vortex mix for 30 seconds.
- Add 3 mL of methyl tert-butyl ether.
- Vortex mix for 5 minutes.
- Centrifuge at 4000 rpm for 10 minutes.
- Transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 µL of the mobile phase.
- Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system.
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 3.5 µm).
- Mobile Phase: A gradient of 0.1% formic acid in water (A) and methanol (B).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) in positive ion mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for ciclesonide, des-CIC, and **Ciclesonide-d7**.

Pharmacokinetic Insights

Ciclesonide is a prodrug that is converted in the lungs by esterases to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC). The systemic exposure to both

ciclesonide and des-CIC is a critical aspect of its clinical evaluation. The following table summarizes key pharmacokinetic parameters observed in human studies.

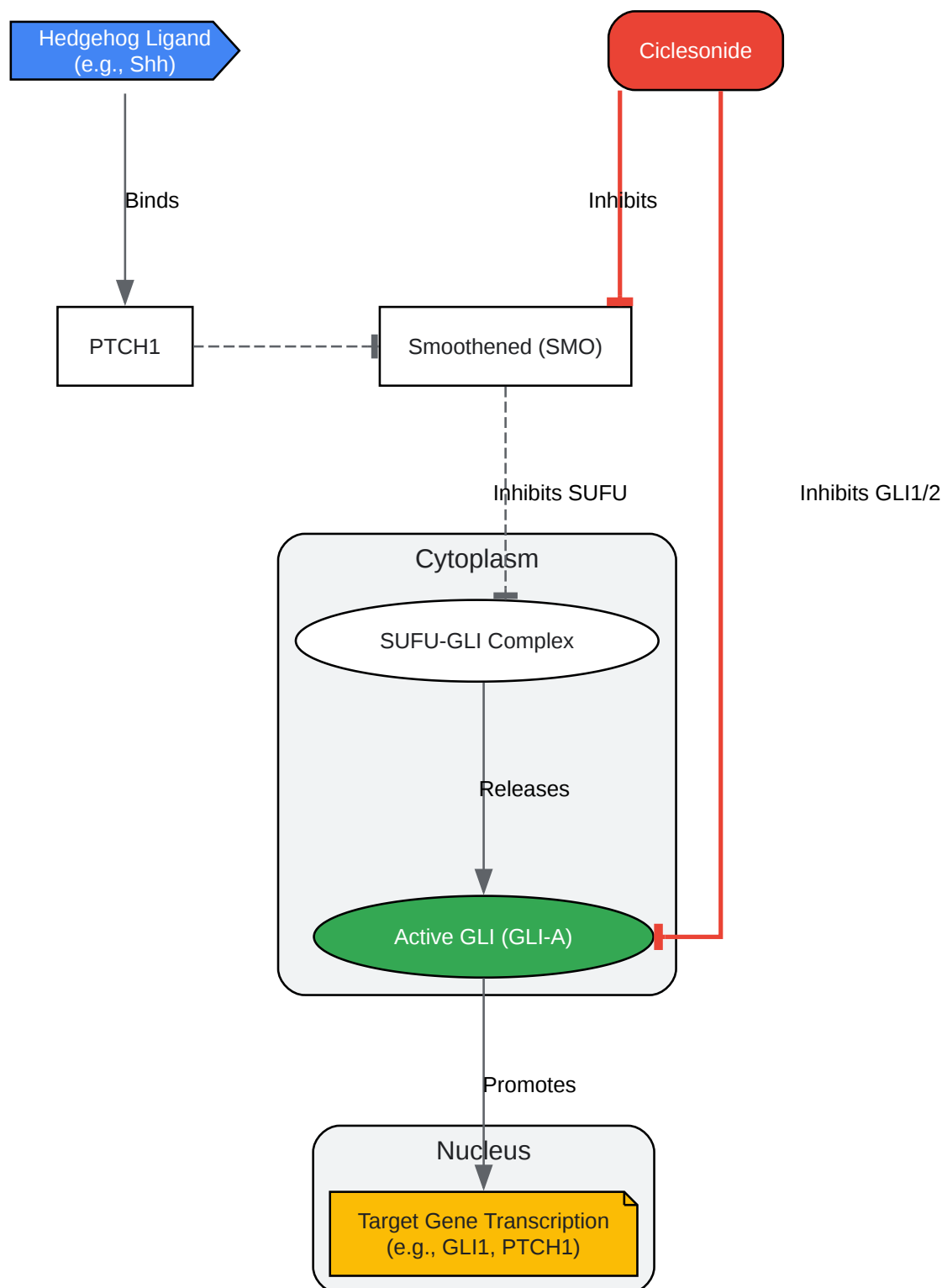
Parameter	Ciclesonide	des-CIC	Study Population	Reference(s)
Tmax (h)	0.083 (Aerosol)	0.75 - 1.5	Healthy Volunteers	
Cmax (ng/mL)	2.47 (Aerosol)	0.399 (Aerosol)	Healthy Volunteers	
t _{1/2} (h)	-	3.15 - 5.7	Asthmatic Patients & Healthy Volunteers	
AUC _{0-inf} (μg·h/L)	-	4.11 - 7.32	Healthy Volunteers	

Mechanism of Action and Signaling Pathway

Ciclesonide exerts its anti-inflammatory effects through the modulation of gene expression via the glucocorticoid receptor. Furthermore, recent studies have shown that ciclesonide can inhibit the Hedgehog signaling pathway, which is implicated in the proliferation of certain cancer stem cells. Ciclesonide has been shown to reduce the protein levels of key components of this pathway, including Smoothened (SMO), GLI1, and GLI2.

Below is a diagram illustrating the canonical Hedgehog signaling pathway and the inhibitory effect of ciclesonide.

Hedgehog Signaling Pathway and Ciclesonide Inhibition

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Hedgehog signaling pathway with Ciclesonide inhibition.

The diagram illustrates that in the canonical pathway, the binding of a Hedgehog ligand to its receptor Patched (PTCH1) alleviates the inhibition of Smoothened (SMO). This leads to the activation of GLI transcription factors, which then translocate to the nucleus to activate target genes. Ciclesonide has been shown to inhibit this pathway by downregulating SMO, as well as the transcription factors GLI1 and GLI2.

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References

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